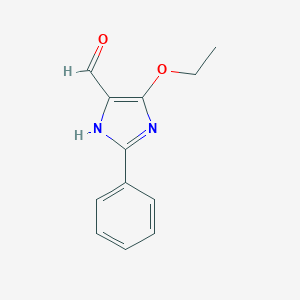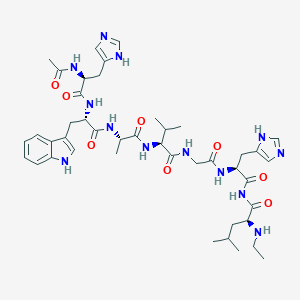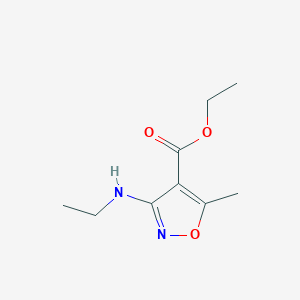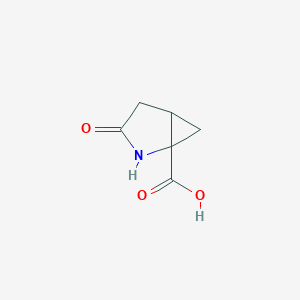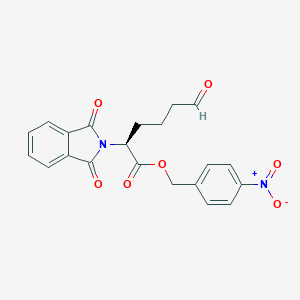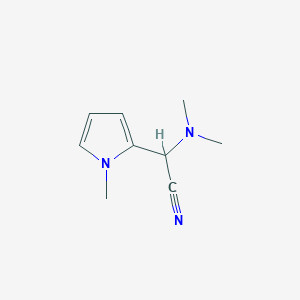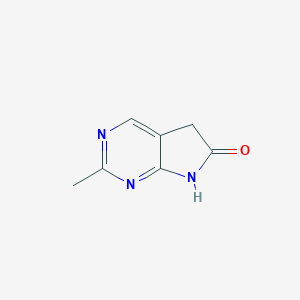![molecular formula C25H36O3 B039923 (6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c CAS No. 123331-83-9](/img/structure/B39923.png)
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is a synthetic cannabinoid that has been the subject of extensive scientific research in recent years. This compound is known by several different names, including HU-210, but for the purposes of
Mechanism of Action
The mechanism of action of ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is complex and involves the activation of cannabinoid receptors in the brain. When this compound binds to these receptors, it can produce a wide range of effects, including pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
(this compound)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce pain sensation, stimulate appetite, and improve mood in animal models. Additionally, (this compound)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c has been shown to have anti-inflammatory effects, which could make it a potential treatment for a wide range of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoid receptor activation in a wide range of physiological processes. However, one of the limitations of using this compound in lab experiments is that it is highly potent and can produce significant physiological effects at very low doses. This can make it difficult to control the dose of the compound and can lead to variability in experimental results.
Future Directions
There are several potential future directions for research on ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c. One area of interest is the potential use of this compound as a treatment for inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, there is growing interest in the potential use of (this compound)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c as a treatment for neurological conditions, such as epilepsy and multiple sclerosis. Finally, there is also interest in the potential use of this compound as a tool for studying the effects of cannabinoid receptor activation on a wide range of physiological processes.
Synthesis Methods
The synthesis of ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of organic chemistry techniques, such as the Grignard reaction. This method involves the reaction of a Grignard reagent with a carbonyl group, which results in the formation of a new carbon-carbon bond.
Scientific Research Applications
((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c has been the subject of extensive scientific research due to its potential medical applications. Studies have shown that this compound has a high affinity for cannabinoid receptors in the brain, which are involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation.
Properties
| 123331-83-9 | |
Molecular Formula |
C25H36O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde |
InChI |
InChI=1S/C25H36O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h13-16,19-20,27H,6-12H2,1-5H3/t19-,20-/m1/s1 |
InChI Key |
OTOVAVVWFRVAGQ-WOJBJXKFSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C=O)O |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



